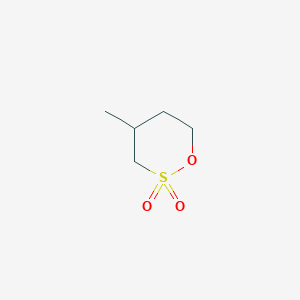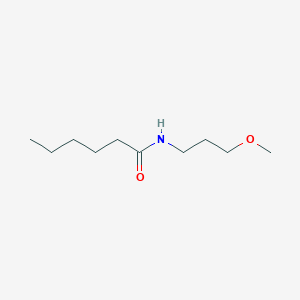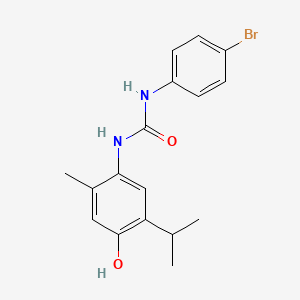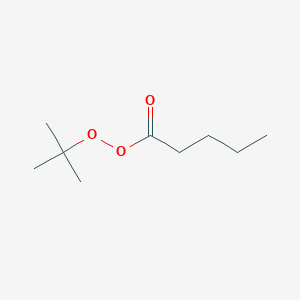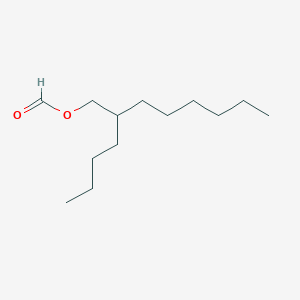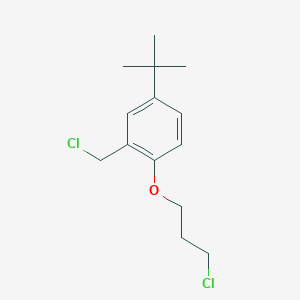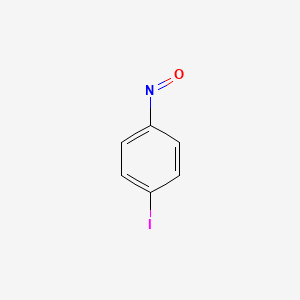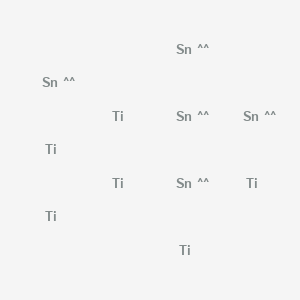
Quinolinium, 6-iodo-1,2-dimethyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolinium, 6-iodo-1,2-dimethyl-, iodide is a chemical compound with the molecular formula C11H12IN It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 6-iodo-1,2-dimethyl-, iodide typically involves the iodination of 1,2-dimethylquinoline. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the 6-position of the quinoline ring. Common reagents used in this process include iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually conducted in an organic solvent like acetic acid or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Quinolinium, 6-iodo-1,2-dimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinium ion to its corresponding quinoline derivative.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium N-oxide derivatives, while reduction can produce 1,2-dimethylquinoline. Substitution reactions can result in various functionalized quinoline derivatives.
Aplicaciones Científicas De Investigación
Quinolinium, 6-iodo-1,2-dimethyl-, iodide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other quinoline derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent in medical imaging.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Quinolinium, 6-iodo-1,2-dimethyl-, iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its structure and function. This property is particularly relevant in its potential anticancer activity, where it can inhibit the proliferation of cancer cells by interfering with their genetic material. Additionally, the compound may interact with enzymes and proteins, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Quinolinium, 1,2-dimethyl-, iodide: Similar structure but lacks the iodine atom at the 6-position.
6-(Dimethylamino)-1,2-dimethylquinolinium iodide: Contains a dimethylamino group instead of an iodine atom.
1,4-Dimethylquinolinium iodide: Iodine atom is located at a different position on the quinoline ring.
Uniqueness
Quinolinium, 6-iodo-1,2-dimethyl-, iodide is unique due to the presence of the iodine atom at the 6-position, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
10352-61-1 |
|---|---|
Fórmula molecular |
C11H11I2N |
Peso molecular |
411.02 g/mol |
Nombre IUPAC |
6-iodo-1,2-dimethylquinolin-1-ium;iodide |
InChI |
InChI=1S/C11H11IN.HI/c1-8-3-4-9-7-10(12)5-6-11(9)13(8)2;/h3-7H,1-2H3;1H/q+1;/p-1 |
Clave InChI |
BQJPYSSQNMWRTF-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+](C2=C(C=C1)C=C(C=C2)I)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


